2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide
Description
This compound is a propanamide derivative featuring a 1,2,3,4-tetrahydroquinolin core substituted at the 1-position with a 2-methylpropyl (isobutyl) group and at the 2-position with an oxo group. The propanamide moiety is attached to the 6-position of the tetrahydroquinolin ring. Its molecular formula is C₂₁H₂₈N₂O₂, with a molecular weight of 340.46 g/mol (calculated based on structural analogs in ).
Properties
IUPAC Name |
2-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)10-19-15-7-6-14(18-17(21)12(3)4)9-13(15)5-8-16(19)20/h6-7,9,11-12H,5,8,10H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYNXZIVIIVAED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline ring system, followed by the introduction of the propanamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs Identified
The following analogs share the 2-oxo-1,2,3,4-tetrahydroquinolin core but differ in substituents and functional groups:
Comparative Analysis of Substituent Effects
1-Position Substituents
- BG15335 : Shares the 2-methylpropyl group at the 1-position, indicating similar hydrophobic interactions.
6-Position Functional Groups
- Target Compound : The propanamide group offers hydrogen-bonding capability via the amide carbonyl and NH groups, which may facilitate interactions with biological targets like proteases or kinases.
- Thiazolyl-oxazole carboxamide analog : The heterocyclic substituent (thiazole-oxazole) introduces π-π stacking and hydrogen-bonding diversity, which could enhance binding specificity in enzyme active sites .
Physicochemical Properties
- Solubility : BG15335’s methoxy group may confer higher aqueous solubility compared to the target compound’s purely aliphatic substituents.
Crystallographic and Conformational Insights
For example:
- Tetrahydroquinolin derivatives often exhibit planar conformations in the aromatic ring, with substituents like oxo groups influencing hydrogen-bonding networks.
- The 2-methylpropyl group in the target compound may adopt a gauche conformation to minimize steric clashes, as seen in similar branched alkyl substituents in the CSD.
Biological Activity
The compound 2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a member of the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{17}H_{24}N_{2}O_{2} |
| Molecular Weight | 288.39 g/mol |
| CAS Number | Not available in current databases |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that tetrahydroquinoline derivatives can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Neuroprotective Effects
Tetrahydroquinoline derivatives have been linked to neuroprotective effects in various models of neurodegenerative diseases. The compound may exert these effects through modulation of neurotransmitter systems and reduction of oxidative stress. In vitro studies suggest that it can enhance neuronal survival under stress conditions .
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and signaling pathways associated with inflammation. This activity could make it a candidate for treating inflammatory diseases .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes involved in inflammatory pathways.
- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors to exert neuroprotective effects.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry showed that tetrahydroquinoline derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : Research highlighted in Neuroscience Letters demonstrated that specific tetrahydroquinoline derivatives improved cognitive function in animal models of Alzheimer's disease .
- Anti-inflammatory Research : A study published in Pharmacology Reports indicated that certain derivatives significantly reduced inflammation markers in vitro and in vivo models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
